molecular formula C18H26O3 B1260945 Ecklonialactone A

Ecklonialactone A

Cat. No. B1260945
M. Wt: 290.4 g/mol
InChI Key: GZNRNQVZDUCYFB-SOVGUPCDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ecklonialactone A is a macrolide.
Ecklonialactone A is a natural product found in Eisenia bicyclis and Egregia menziesii with data available.

Scientific Research Applications

Isolation and Stereochemistry

Ecklonialactones A, B, and E were isolated from brown algae like Ecklonia stolonifera and Egregia menziesii. The absolute stereochemistry of ecklonialactone A was deduced by various techniques, showing a specific stereochemistry (Todd, Proteau, & Gerwick, 1994).

Synthesis Approaches

The total synthesis of ecklonialactone B and its derivatives was reported, employing techniques like catalytic asymmetric Claisen rearrangement and ring-closing metatheses (Becker et al., 2013). Another study detailed a protecting-group-free synthesis of ecklonialactones A and B, using transition-metal-catalyzed transformations (Hickmann, Alcarazo, & Fürstner, 2010).

Potential Therapeutic Applications

  • Menopausal Syndrome Improvement: Ecklonia cava, containing ecklonialactone A, was studied for its effects on menopausal syndrome in mice. The study found beneficial effects on bone density and depressive symptoms (Yang, Kim, & Lee, 2021).
  • Liver Injury Prevention: Ecklonia cava polyphenol, containing ecklonialactone A, was found to have protective effects against ethanol-induced liver injury in hepatocytes, indicating its potential in liver health management (Yamashita, Goto, Matsui‐yuasa, & Kojima-Yuasa, 2015).
  • Asthma Management: Extracts of Ecklonia cava were shown to have anti-allergic effects and could inhibit asthmatic reactions in a mouse model, suggesting potential applications in asthma treatment (Kim et al., 2008).
  • Periodontitis Alleviation: Ecklonia cava extract, containing ecklonialactone A, demonstrated anti-inflammatory effects in a periodontitis rat model, indicating its potential in treating periodontal diseases (Kim et al., 2019).

properties

Product Name

Ecklonialactone A

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

IUPAC Name

(1R,2S,9Z,12Z,14S,15R,17S)-2-ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadeca-9,12-dien-4-one

InChI

InChI=1S/C18H26O3/c1-2-15-14-12-16-18(21-16)13(14)10-8-6-4-3-5-7-9-11-17(19)20-15/h3-4,8,10,13-16,18H,2,5-7,9,11-12H2,1H3/b4-3-,10-8-/t13-,14+,15-,16-,18+/m0/s1

InChI Key

GZNRNQVZDUCYFB-SOVGUPCDSA-N

Isomeric SMILES

CC[C@H]1[C@@H]2C[C@H]3[C@@H]([C@H]2/C=C\C/C=C\CCCCC(=O)O1)O3

Canonical SMILES

CCC1C2CC3C(C2C=CCC=CCCCCC(=O)O1)O3

synonyms

ecklonialactone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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